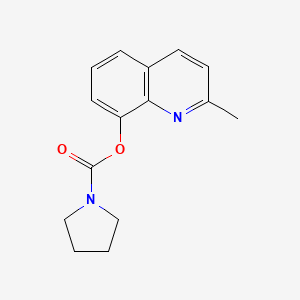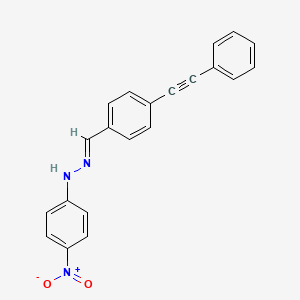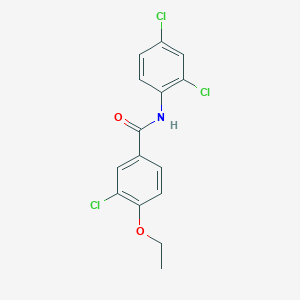![molecular formula C16H14N2O6 B5870603 methyl 3-{[(4-nitrophenoxy)acetyl]amino}benzoate](/img/structure/B5870603.png)
methyl 3-{[(4-nitrophenoxy)acetyl]amino}benzoate
Übersicht
Beschreibung
Methyl 3-{[(4-nitrophenoxy)acetyl]amino}benzoate, commonly known as MNABA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. MNABA is a derivative of benzoic acid and has a molecular weight of 358.33 g/mol.
Wirkmechanismus
The mechanism of action of MNABA is not fully understood. However, it is believed to exert its effects through the inhibition of various enzymes and signaling pathways. MNABA has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. MNABA has also been shown to inhibit the activity of the NF-kB signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
MNABA has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. MNABA has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. MNABA has also been shown to inhibit the replication of the herpes simplex virus by inhibiting the activity of the viral DNA polymerase.
Vorteile Und Einschränkungen Für Laborexperimente
MNABA has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. MNABA is also soluble in organic solvents such as DMSO, which makes it easy to dissolve in cell culture media. However, MNABA has some limitations for lab experiments. It is not very water-soluble, which makes it difficult to use in aqueous solutions. MNABA is also relatively expensive compared to other compounds that are used in scientific research.
Zukünftige Richtungen
There are several future directions for the study of MNABA. One direction is to further investigate its potential as an anticancer agent. MNABA has shown promising results in preclinical studies, and further studies are needed to determine its efficacy in clinical trials. Another direction is to investigate its potential as an anti-inflammatory agent. MNABA has shown promising results in animal models of inflammation, and further studies are needed to determine its efficacy in humans. Another direction is to investigate its potential as an antiviral agent. MNABA has shown promising results in inhibiting the replication of the herpes simplex virus, and further studies are needed to determine its efficacy in other viral infections. Finally, further studies are needed to determine the safety and toxicity of MNABA in humans.
Wissenschaftliche Forschungsanwendungen
MNABA has potential applications in various areas of scientific research. It has been studied extensively as a potential anticancer agent. MNABA has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. MNABA has also been studied as a potential anti-inflammatory agent. It has been shown to reduce inflammation in animal models of inflammation. MNABA has also been studied as a potential antiviral agent. It has been shown to inhibit the replication of the herpes simplex virus.
Eigenschaften
IUPAC Name |
methyl 3-[[2-(4-nitrophenoxy)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O6/c1-23-16(20)11-3-2-4-12(9-11)17-15(19)10-24-14-7-5-13(6-8-14)18(21)22/h2-9H,10H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLVNYYOIHIEBOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-ethyl-4-[3-(3-nitrophenyl)acryloyl]piperazine](/img/structure/B5870535.png)

![3-methyl-N'-[(2-methylphenoxy)acetyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B5870541.png)

![1-[4-(4-morpholinyl)-2-phenyl-6-thioxo-1,6-dihydro-5-pyrimidinyl]ethanone](/img/structure/B5870555.png)

![2-[benzyl(2-methylbenzyl)amino]ethanol](/img/structure/B5870562.png)

![1-(2-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(3-fluoro-4-methoxyphenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5870568.png)

![(cyclopropylmethyl)[4-(diethylamino)benzyl]propylamine](/img/structure/B5870576.png)
![3-(4-isopropylphenyl)-N-[3-(propionylamino)phenyl]acrylamide](/img/structure/B5870592.png)
![N-(4-methylphenyl)-2-[(2-methyl-4-quinazolinyl)thio]acetamide](/img/structure/B5870605.png)